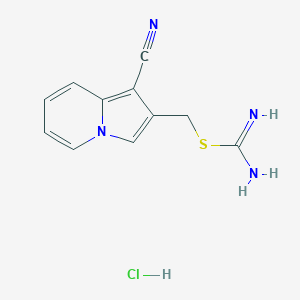

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride

Description

“(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride” is a heterocyclic compound featuring a fused indolizine core substituted with a cyano group at the 1-position and a carbamimidothioate moiety at the 2-methyl position. Its synthesis typically involves multicomponent reactions (MCRs) between aromatic aldehydes, ethyl 2-cyanoacetate, and methyl carbamimidothioate sulfate under alkaline methanol conditions, yielding high-purity products in short reaction times (≤30 minutes) . The structural stability of the carbamimidothioate group is attributed to π-electron conjugation and sp² hybridization of the imino nitrogen, as evidenced by bond lengths (e.g., C–N ≈1.3 Å, C–S ≈1.8 Å) and planar geometry .

Properties

IUPAC Name |

(1-cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S.ClH/c12-5-9-8(7-16-11(13)14)6-15-4-2-1-3-10(9)15;/h1-4,6H,7H2,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYXVWBHLFGETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)CSC(=N)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride typically involves the reaction of indolizine derivatives with appropriate reagents to introduce the cyano and carbamimidothioate groups. One common method involves the use of Grubbs’ second-generation catalyst to facilitate the reaction . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The indolizine-based derivative exhibits superior yields (85–92%) compared to fluorinated quinazolinones (60–75%) and RRD-251 (13%), highlighting the efficiency of MCRs .

- Substituents like cyano groups enhance reactivity in MCRs, whereas halogenated analogues (e.g., RRD-251) require harsher conditions, reducing scalability .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Key Observations :

- The presence of a cyano group in the indolizine derivative correlates with broad-spectrum antiviral activity, likely due to enhanced electrophilicity and enzyme binding .

- RRD-251’s dichlorophenyl group confers specificity for Raf-1 kinase, demonstrating how hydrophobic substituents modulate target selectivity .

Physicochemical and Structural Properties

Table 3: Molecular Properties of Carbamimidothioate Analogues

*Estimated based on analogous structures.

Biological Activity

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₈N₄S

- Molecular Weight : 196.24 g/mol

- IUPAC Name : this compound

This compound features a cyano group and a carbamimidothioate moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the indolizin moiety allows for π-π stacking interactions and hydrogen bonding, enhancing binding affinity with specific enzymes or receptors.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : It has shown potential cytotoxicity in cancer cell lines, indicating possible applications in cancer therapy.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human HeLa cells and murine L1210 leukemia cells. The compound exhibited IC₅₀ values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound was also screened for antimicrobial properties against a range of pathogens. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound can effectively inhibit specific enzymes related to cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving the treatment of L1210 leukemia cells with this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.